molecular formula C15H11IN2O4S2 B11658129 N-{(2Z,5Z)-5-[(5-iodofuran-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-4-methylbenzenesulfonamide

N-{(2Z,5Z)-5-[(5-iodofuran-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-4-methylbenzenesulfonamide

Cat. No.: B11658129
M. Wt: 474.3 g/mol
InChI Key: AJURUBWOPAWHHI-WQLSENKSSA-N
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Description

N-[(2Z,5Z)-5-[(5-IODOFURAN-2-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a furan ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z,5Z)-5-[(5-IODOFURAN-2-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE typically involves the condensation of a thiazolidine derivative with a furan aldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a catalytic amount of acid to facilitate the condensation reaction. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z,5Z)-5-[(5-IODOFURAN-2-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(2Z,5Z)-5-[(5-IODOFURAN-2-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry, particularly for the development of new drugs.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2Z,5Z)-5-[(5-IODOFURAN-2-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolidin-4-one
  • (2Z,5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Uniqueness

N-[(2Z,5Z)-5-[(5-IODOFURAN-2-YL)METHYLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE stands out due to the presence of the iodo-substituted furan ring, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H11IN2O4S2

Molecular Weight

474.3 g/mol

IUPAC Name

(NZ)-N-[(5Z)-5-[(5-iodofuran-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H11IN2O4S2/c1-9-2-5-11(6-3-9)24(20,21)18-15-17-14(19)12(23-15)8-10-4-7-13(16)22-10/h2-8H,1H3,(H,17,18,19)/b12-8-

InChI Key

AJURUBWOPAWHHI-WQLSENKSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/NC(=O)/C(=C/C3=CC=C(O3)I)/S2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2NC(=O)C(=CC3=CC=C(O3)I)S2

Origin of Product

United States

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